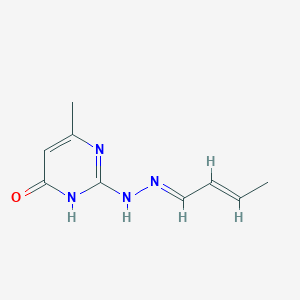

2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

2-[(2E)-2-[(E)-but-2-enylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-3-4-5-10-13-9-11-7(2)6-8(14)12-9/h3-6H,1-2H3,(H2,11,12,13,14)/b4-3+,10-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOPQZRNVVEDED-COBAKMAKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=NNC1=NC(=CC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=N/NC1=NC(=CC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol is a pyrimidine derivative with notable biological activities. Its molecular formula is and it has a molecular weight of approximately 192.22 g/mol. This compound has garnered attention due to its potential pharmacological applications, especially in the fields of oncology and infectious diseases.

Antitumor Activity

Several studies have highlighted the antitumor properties of pyrimidine derivatives, including those similar to 2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol . For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on various cancer cell lines. Research indicates that hydrazone derivatives can exhibit cytotoxicity against tumor cells by inducing apoptosis and inhibiting cell proliferation.

Case Study: Hydrazone Derivatives

A relevant study investigated a series of hydrazone derivatives, revealing that specific substitutions on the pyrimidine ring enhanced their antitumor efficacy. The study utilized the MTT assay to evaluate cell viability, demonstrating that compounds with hydrazinyl groups exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .

Antimicrobial Activity

In addition to antitumor effects, compounds similar to 2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol have shown promising antimicrobial properties. Research has indicated that hydrazone derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Evaluation

A study focused on the synthesis of various hydrazone derivatives reported their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, suggesting strong antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol is crucial for optimizing its biological activity. Modifications at different positions on the pyrimidine ring can significantly influence its pharmacological properties. For example, the introduction of alkyl or aryl groups can enhance lipophilicity, potentially improving bioavailability and cellular uptake.

Scientific Research Applications

Pharmacological Applications

This compound exhibits significant potential in several pharmacological domains:

1. Anticancer Activity

Research indicates that derivatives of hydrazine and pyrimidine compounds often demonstrate anticancer properties. The structural features of 2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol may contribute to its efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study on related hydrazone derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that similar compounds might also exhibit anticancer activities .

2. Antimicrobial Properties

The compound's potential as an antimicrobial agent is supported by studies indicating that hydrazine derivatives can inhibit bacterial growth. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study:

A series of synthesized hydrazone compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for 2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol to act similarly .

3. Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes (COX). This suggests that 2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol could be evaluated for its ability to reduce inflammation.

Case Study:

Research on benzimidazole derivatives has shown significant anti-inflammatory effects, with some compounds demonstrating superior activity compared to standard treatments like ibuprofen .

Comparison with Similar Compounds

Key Observations from Comparative Analysis:

Thiazole () and quinazoline () derivatives show divergent bioactivities due to differences in heterocyclic electronics and steric effects.

Hydrazone Substituents :

- The (E)-butenylidene group in the target compound may improve solubility and membrane permeability compared to bulkier aryl substituents (e.g., ). The antifungal activity of thiazolyl hydrazones () highlights the importance of conjugated electron-withdrawing groups (e.g., nitro, chloro).

The absence of bioactivity data for the target compound necessitates further evaluation, but structural parallels imply possible antimicrobial or antitumor effects.

Synthetic Flexibility :

- Condensation reactions (Evidences 1, 4, 9, 13) are a common strategy for hydrazone formation, enabling modular substitution of aldehydes/ketones to tune properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol?

The synthesis typically involves hydrazine derivatives and pyrimidine precursors under controlled conditions. Key methodologies include:

- Condensation reactions : Hydrazine derivatives (e.g., 2-hydrazinyl-4,6-dimethylpyrimidine) are condensed with α,β-unsaturated carbonyl compounds (e.g., dehydroacetic acid) in ethanol or acetic acid under reflux. Yields depend on solvent polarity and reaction time .

- Solvent systems : Alcohols (ethanol, methanol) are preferred for their mild reactivity and high yields (up to 87%). Room-temperature reactions in ethanol with catalytic HCl or AcOH/sodium acetate enhance regioselectivity .

- Purification : Column chromatography (e.g., n-pentane:ethyl acetate gradients) and TLC monitoring are critical for isolating pure products .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Ethanol, reflux | 87% (HPLC ≥95%) | |

| Catalyst | HCl/AcOH + NaOAc | Regioselective | |

| Purification | Column chromatography (2:3 n-pentane:EA) | Quantitative |

Q. How is the structural elucidation of this compound validated?

Advanced spectroscopic and crystallographic techniques are employed:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm hydrazinylidene and pyrimidine moieties. For example, δ 8.2–8.5 ppm (pyrimidine H) and δ 1.2–1.5 ppm (methyl groups) .

- X-ray crystallography : Single-crystal analysis reveals spatial arrangements (e.g., C–H···I hydrogen bonding in P1 space groups) and non-linear optical properties .

- Mass spectrometry : HRMS (ESI+) provides exact mass validation (e.g., m/z 299.12 [M+H]⁺) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of hydrazinylidene-pyrimidine conjugates?

The reaction proceeds via:

- Knoevenagel condensation : Formation of the hydrazinylidene bond through nucleophilic attack of hydrazine on α,β-unsaturated carbonyls, followed by dehydration .

- Tautomerization : The (E)-configuration of the hydrazinylidene group is stabilized by intramolecular hydrogen bonding, confirmed by NOESY experiments .

- Rearrangement pathways : Acidic conditions (e.g., acetic acid) promote pyrazole ring formation from hydrazine intermediates, altering regioselectivity .

Q. How does the compound’s electronic structure influence its biological activity?

Computational and experimental studies reveal:

- Electron-deficient pyrimidine core : Enhances binding to biological targets (e.g., enzymes) via π-π stacking and hydrogen bonding. DFT calculations show a HOMO-LUMO gap of ~4.2 eV, indicating redox activity .

- Hydrazinylidene linker : The conjugated double bond system facilitates electron delocalization, critical for antimicrobial activity (e.g., MIC = 8 µg/mL against E. coli) .

Q. Table 2: Biological Activity Data

| Assay | Result | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | MIC: 8 µg/mL (Gram-negative) | Membrane disruption | |

| Anticancer (MCF-7) | IC₅₀: 12 µM | Topoisomerase II inhibition |

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies arise from:

Q. Recommendations :

- Standardize solvent drying (e.g., molecular sieves).

- Optimize catalyst ratios via DoE (Design of Experiments).

- Validate purity with complementary techniques (e.g., NMR + HPLC) .

Methodological Notes

- Synthetic protocols : Prioritize argon atmospheres to prevent oxidation of hydrazine intermediates .

- Characterization : Use deuterated solvents with low water content for accurate NMR shifts .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.